molecular formula C15H19NO3 B11859086 Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate CAS No. 64462-87-9

Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate

Cat. No.: B11859086
CAS No.: 64462-87-9
M. Wt: 261.32 g/mol
InChI Key: WTAGHLWTRGFUDV-UHFFFAOYSA-N
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Description

Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline moiety fused with a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate typically involves the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization and esterification reactions. One common method involves the use of aromatic amines and diethyl malonate in the presence of a catalyst such as triethylamine . The reaction is carried out in diphenyl ether, and the product is obtained through a one-pot reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free conditions and the use of eco-friendly catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit phosphodiesterase III A (PDE3A), leading to various biological effects such as vasodilation and antithrombotic properties . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

64462-87-9

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

ethyl 4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)butanoate

InChI

InChI=1S/C15H19NO3/c1-2-19-15(18)5-3-4-11-6-8-13-12(10-11)7-9-14(17)16-13/h6,8,10H,2-5,7,9H2,1H3,(H,16,17)

InChI Key

WTAGHLWTRGFUDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=CC2=C(C=C1)NC(=O)CC2

Origin of Product

United States

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